molecular formula C6H4ClNO3 B1312943 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide CAS No. 90327-03-0

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide

Cat. No.: B1312943
CAS No.: 90327-03-0
M. Wt: 173.55 g/mol
InChI Key: IOBHGRBPVCQMNI-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

The compound 3-pyridinecarboxylic acid, 6-chloro-, 1-oxide is systematically named 6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid under IUPAC guidelines. Its molecular formula is C₆H₄ClNO₃ , with a molecular weight of 173.55 g/mol . The structural features include a pyridine ring substituted with a chlorine atom at position 6, a carboxylic acid group at position 3, and an N-oxide functional group at position 1.

Table 1: Key identifiers and synonyms

Identifier/Synonym Source
6-Chloronicotinic acid N-oxide PubChem, Benchchem
5-Carboxy-2-chloropyridine 1-oxide PubChem
90327-03-0 (CAS Registry Number) PubChem
DTXSID90466454 (EPA Substance ID) PubChem

Historical Context and Discovery

The compound emerged from advancements in pyridine N-oxide chemistry during the late 20th century. Early synthetic routes involved oxidation of 6-chloronicotinic acid using hydrogen peroxide or urea-hydrogen peroxide complexes in trifluoroacetic anhydride. Industrial methods later optimized chlorination and oxidation processes, as seen in patents describing large-scale production via cyclization of DL-malic acid followed by ammoniation and chlorination. Its discovery aligns with broader interest in functionalized pyridine derivatives for pharmaceutical and agrochemical applications.

Chemical Classification and Taxonomy

This compound belongs to three overlapping chemical categories:

  • Heterocyclic compounds : Pyridine core with nitrogen and oxygen heteroatoms.
  • N-Oxides : Characterized by the N→O bond, which alters electronic properties compared to parent pyridines.
  • Chlorinated carboxylic acids : Combines a chlorine substituent with a carboxylic acid group.

Table 2: Structural and taxonomic data

Property Value
Molecular formula C₆H₄ClNO₃
Hybridization sp² (aromatic ring)
Functional groups N-oxide, carboxylic acid, Cl
Conformational features Planar ring with zwitterionic N-oxide resonance

Significance in Pyridine N-Oxide Chemistry

This compound exemplifies the unique reactivity of pyridine N-oxides, which serve as intermediates in organic synthesis. The N-oxide group enhances electrophilicity at the 2- and 4-positions of the pyridine ring, enabling regioselective substitutions. For instance, it acts as a precursor in the synthesis of hypoxia-activated prodrugs and antimicrobial agents. Its chlorine and carboxylic acid substituents further modulate solubility and electronic effects, making it valuable for designing metal-complexing ligands or bioactive molecules.

Key applications in synthesis :

  • Acyl transfer reactions : Utilized in peptide coupling via O-acyloxypyridinium intermediates.
  • Radical reactions : Participates in Minisci-type alkylation of heteroarenes through hydrogen atom transfer (HAT).
  • Redox-active intermediates : Explored in catalytic asymmetric N-acylative desymmetrization.

This compound’s versatility underscores its importance in both academic research and industrial chemistry, particularly in developing functional materials and therapeutics.

Properties

IUPAC Name

6-chloro-1-oxidopyridin-1-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-2-1-4(6(9)10)3-8(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHGRBPVCQMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(=O)O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466454
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90327-03-0
Record name 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide typically involves the chlorination of 3-pyridinecarboxylic acid followed by oxidation. One common method includes the use of thionyl chloride for chlorination, followed by oxidation using hydrogen peroxide or a similar oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Activities References
3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide - C₆H₄ClNO₃ 3-COOH, 6-Cl, 1-O ~173.56 High polarity; potential bioactivity
Nicotinic acid (3-Pyridinecarboxylic acid) 59-67-6 C₆H₅NO₂ 3-COOH 123.11 Vitamin B3; antioxidant properties
Oxiniacic acid (3-Pyridinecarboxylic acid 1-oxide) 2398-81-4 C₆H₅NO₃ 3-COOH, 1-O 139.11 Enhanced solubility; synthetic precursor
6-Chloronicotinic acid 5326-23-8 C₆H₄ClNO₂ 3-COOH, 6-Cl 157.55 Intermediate in agrochemical synthesis
4-Chloropyridine 1-oxide - C₅H₄ClNO 4-Cl, 1-O 129.55 Reactivity in electrophilic substitution
Ethyl pyridine-3-carboxylate 1-oxide 14906-63-9 C₈H₉NO₃ 3-COOEt, 1-O 167.16 Ester derivative; used in coordination chemistry

Functional Group Influence on Properties

  • N-Oxide Group: The 1-oxide group increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to non-oxidized analogues (e.g., nicotinic acid vs. oxiniacic acid) .
  • Carboxylic Acid Position : Antioxidant studies show that the position of the carboxylic acid group (2-, 3-, or 4-pyridinecarboxylic acid) significantly impacts radical scavenging activity. For example, 3-pyridinecarboxylic acid derivatives exhibit moderate antioxidant behavior in DPPH assays .

Biological Activity

3-Pyridinecarboxylic acid, 6-chloro-, 1-oxide (CAS No. 90327-03-0) is a pyridine derivative notable for its unique structural features, including a chlorine atom at the 6th position and an oxide group at the 1st position of the pyridine ring. These modifications enhance its chemical reactivity and biological activity, making it a compound of interest in various fields, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C6H5ClN2O2
  • Molecular Weight : 173.55 g/mol

The compound's synthesis typically involves chlorination followed by oxidation of 3-pyridinecarboxylic acid, employing reagents such as thionyl chloride and hydrogen peroxide.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to modulation of oxidative stress and inflammatory pathways. This interaction may result in significant therapeutic effects, including anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyridine compounds have been shown to exhibit strong antibacterial activity against Gram-positive bacteria. In particular, compounds structurally related to 3-Pyridinecarboxylic acid have demonstrated bacteriostatic effects comparable to established antibiotics like linezolid .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (μg/ml)Notes
This compoundS. pneumoniaeTBDPotential for biofilm inhibition
LinezolidS. pneumoniaeTBDStandard antibiotic
Compound 21dE. faecalisTBDSignificant concentration-dependent inhibition

Anti-biofilm Activity

Biofilms are known to complicate antimicrobial therapy; thus, the anti-biofilm properties of this compound are particularly noteworthy. Studies have indicated that certain derivatives can significantly inhibit biofilm formation at low concentrations, suggesting their potential use in treating biofilm-associated infections .

Table 2: Biofilm Inhibition Data

CompoundMBIC (μg/ml)Efficacy Description
Compound 21d0.5Strong biofilm inhibition on S. pneumoniae
Other DerivativesVariableBroad-spectrum anti-biofilm activity

Case Studies

  • Study on Antibacterial Properties : A recent investigation into the antibacterial properties of pyridine derivatives showed that compounds similar to 3-Pyridinecarboxylic acid exhibited significant activity against five strains of Gram-positive bacteria, with some compounds demonstrating longer-lasting effects compared to traditional antibiotics .
  • Inhibition of Biofilm Formation : Another study focused on the biofilm inhibitory concentrations (MBICs) for various pyridine derivatives revealed that compound 21d effectively reduced biofilm formation in a dose-dependent manner, highlighting its potential as a therapeutic agent against biofilm-associated infections .

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